Acotiamide Methyl Ether-d9

Molecular Weight Mass Shift Isotopic Purity

Acotiamide Methyl Ether-d9 (CAT No. CS-T-100925, Molecular Weight: 473.63 g/mol, Molecular Formula: C₂₂H₂₃D₉N₄O₅S) is a stable isotope-labeled analog of Acotiamide Methyl Ether, a characterized metabolite of the first-in-class gastroprokinetic agent acotiamide.

Molecular Formula C₂₂H₂₃D₉N₄O₅S
Molecular Weight 473.63
Cat. No. B1156563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcotiamide Methyl Ether-d9
SynonymsN-[2-[Bis(1-methylethyl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-4-thiazolecarboxamide-d9_x000B_
Molecular FormulaC₂₂H₂₃D₉N₄O₅S
Molecular Weight473.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acotiamide Methyl Ether-d9: Deuterated Metabolite Internal Standard for Functional Dyspepsia Bioanalysis


Acotiamide Methyl Ether-d9 (CAT No. CS-T-100925, Molecular Weight: 473.63 g/mol, Molecular Formula: C₂₂H₂₃D₉N₄O₅S) is a stable isotope-labeled analog of Acotiamide Methyl Ether, a characterized metabolite of the first-in-class gastroprokinetic agent acotiamide . The parent drug acotiamide is an orally active, selective, and reversible acetylcholinesterase (AChE) inhibitor (IC₅₀ ranging from 0.384 to 3.0 μM depending on assay conditions), approved in Japan and India for the treatment of functional dyspepsia, particularly postprandial distress syndrome [1] [2]. This deuterated analog contains nine deuterium atoms substituting the three methoxy (–OCD₃) groups on the trimethoxybenzoyl moiety, yielding a +9 Da mass shift relative to the unlabeled metabolite (MW 464.6 g/mol) [3]. It is designed exclusively as an internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification of the methyl ether metabolite in biological matrices, supporting pharmacokinetic studies, metabolite monitoring, and regulatory bioanalytical method validation for acotiamide-containing drug products [4].

Why Acotiamide-d4 and Acotiamide-d6 Cannot Substitute for Acotiamide Methyl Ether-d9 in Metabolite-Specific Bioanalysis


In the acotiamide stable isotope-labeled internal standard (SIL-IS) portfolio, three commercially available deuterated species exist: Acotiamide-d4 (parent drug scaffold, MW ~454.5), Acotiamide-d6 (parent drug scaffold, MW 456.59), and Acotiamide Methyl Ether-d9 (metabolite scaffold, MW 473.63) [1] . These compounds differ fundamentally in analytical target, mass shift magnitude, and chromatographic behavior, making them non-interchangeable. Acotiamide-d4 and Acotiamide-d6 are designed to co-elute with the parent drug acotiamide for pharmacokinetic quantification of the administered compound . In contrast, Acotiamide Methyl Ether-d9 targets a specific downstream metabolite, the methyl ether derivative, which possesses distinct physicochemical properties—including altered polarity, different retention time, and a unique MS/MS fragmentation pattern compared to the parent drug [2]. Using a parent-drug SIL-IS (e.g., Acotiamide-d6, +6 Da shift) to quantify the methyl ether metabolite introduces systematic error: differential extraction recovery between analyte and internal standard, divergent ionization efficiency due to structural dissimilarity, and uncorrected matrix effects that vary between the parent drug retention window and the metabolite elution zone [3]. Furthermore, the +9 Da mass shift of the d9 analog provides greater spectral separation from the unlabeled metabolite's natural isotopic envelope than the +4 or +6 Da shifts of parent-drug deuterated standards, reducing cross-talk interference and improving the lower limit of quantification (LLOQ) for metabolite-specific assays [4].

Acotiamide Methyl Ether-d9: Quantitative Differentiation Evidence vs. Closest Deuterated Analogs


Molecular Weight and Mass Shift Comparison: Acotiamide Methyl Ether-d9 vs. Acotiamide-d4 vs. Acotiamide-d6

Acotiamide Methyl Ether-d9 possesses a molecular weight of 473.63 g/mol, representing a +9.03 Da mass increase over the unlabeled Acotiamide Methyl Ether (464.6 g/mol) . Comparatively, Acotiamide-d4 (MW ~454.5, +4 Da) and Acotiamide-d6 (MW 456.59, +6 Da) are labeled on the parent drug scaffold and produce smaller mass shifts relative to the parent acotiamide (MW 450.5) [1] . The +9 Da shift achieved by the d9 compound exceeds the commonly recommended minimum of +3 Da for robust SIL-IS performance and places the labeled signal entirely outside the natural M+1/M+2 isotopic envelope of the unlabeled metabolite, eliminating isotopic cross-contamination between analyte and internal standard channels in selected reaction monitoring (SRM) [2]. The d9 labeling is achieved through three perdeuterated methoxy groups (–OCD₃), each contributing +3 Da, as confirmed by the InChI Key PUOIEIREOKNEIS-SUJHKIPASA-N .

Molecular Weight Mass Shift Isotopic Purity Stable Isotope Labeling Internal Standard

Analytical Target Specificity: Metabolite-Selective Quantification vs. Parent Drug Quantification

Acotiamide Methyl Ether-d9 is the isotope-labeled analog of Acotiamide Methyl Ether, a distinct metabolite of acotiamide, not of the parent drug itself [1]. Published in vivo metabolite identification studies in rats using UPLC-QTOF-MS have characterized seven metabolites of acotiamide, including one phase I metabolite (N-despropyl acotiamide) and six phase II glucuronide conjugates, establishing the metabolic landscape for which methyl ether is a component [2]. In contrast, Acotiamide-d4 and Acotiamide-d6 are labeled on the parent acotiamide scaffold and are intended as internal standards for acotiamide (parent drug) quantification only [3]. When an LC-MS/MS method requires simultaneous quantification of both parent drug and its methyl ether metabolite—as is common in pharmacokinetic profiling for regulatory submissions—using Acotiamide-d6 as a universal internal standard for both analytes introduces differential matrix effects and recovery bias because the parent and metabolite elute at different retention times and experience distinct ion suppression environments [4]. The published LC-MS/MS method for acotiamide in rat plasma used buspirone as a structural analog internal standard rather than a SIL-IS, achieving an LLOQ of 0.10 ng/mL, which demonstrates the methodological gap that a metabolite-matched deuterated IS like Acotiamide Methyl Ether-d9 can fill for metabolite-specific channels [4].

Metabolite Identification Target Specificity LC-MS/MS Bioanalysis Pharmacokinetics

Deuterium Isotope Effect Mitigation: Retention Time Co-Elution Advantage of d9 Labeling Strategy

Deuterated internal standards with a high number of deuterium substitutions can exhibit chromatographic H/D isotope effects, causing the deuterated IS to elute slightly earlier than the unlabeled analyte, which in turn results in differential ion suppression and quantification inaccuracy [1]. This phenomenon is well-documented: a study by Wang et al. demonstrated that a deuterium isotope effect caused a slight retention time difference between analyte and SIL-IS, leading to different degrees of ion suppression [1]. The strategic placement of all nine deuterium atoms on the three methoxy groups (–OCD₃) of Acotiamide Methyl Ether-d9, rather than on the alkyl backbone, is consistent with established principles for minimizing chromatographic retention shifts, as deuterium substitution on polar functional groups accessible to the mobile phase generally produces smaller lipophilicity perturbations than substitution on hydrophobic alkyl chains [2]. Vendor specifications for the unlabeled Acotiamide Methyl Ether indicate storage at -20°C and solubility in organic solvents (DMSO, methanol), while the d9 analog is supplied with a Certificate of Analysis confirming ≥95% purity, enabling consistent preparation of internal standard working solutions [3]. In contrast, the parent-drug deuterated standards Acotiamide-d4 and Acotiamide-d6 carry deuterium atoms at positions on the core benzamide/thiazole scaffold, and published perspectives on SIL-IS design note that labeling position—not merely the number of deuterium atoms—governs the magnitude of chromatographic isotope effects [4].

Deuterium Isotope Effect Chromatographic Co-Elution Ion Suppression Matrix Effect

AChE Inhibitory Potency of Parent Acotiamide: Pharmacological Context for Metabolite Monitoring Importance

The parent drug acotiamide exhibits potent, selective acetylcholinesterase (AChE) inhibition, with IC₅₀ values reported across multiple independent sources: 1.79 μM (reversible, selective AChE inhibition) [1], 0.384 μM (Cayman Chemical AChE assay) , and 3.0 μM (with BuChE IC₅₀ >1.0 × 10⁻³ M, representing >330-fold selectivity for AChE over butyrylcholinesterase) [2]. This pharmacological activity underlies its clinical efficacy—acotiamide is the first-in-class gastroprokinetic agent approved for functional dyspepsia and has demonstrated efficacy in reducing postprandial distress syndrome symptoms in randomized controlled trials [3] [4]. The importance of metabolite quantification, including the methyl ether metabolite for which Acotiamide Methyl Ether-d9 serves as internal standard, arises from the regulatory expectation that comprehensive metabolite profiles be characterized for drugs with potent pharmacological activity, as metabolites may contribute to or modify the overall pharmacological and toxicological profile . The stability-indicating UHPLC-ESI-QTOF-MS/MS method developed by Thummar et al. for acotiamide impurity and degradation product characterization further underscores the analytical need for high-quality deuterated metabolite standards in quality control and stability testing workflows .

Acetylcholinesterase Inhibition IC50 Functional Dyspepsia Selectivity

Acotiamide Methyl Ether-d9: Priority Research and Industrial Application Scenarios


Metabolite-Specific Pharmacokinetic Profiling for ANDA and DMF Regulatory Submissions

Generic pharmaceutical manufacturers developing acotiamide formulations for ANDA (Abbreviated New Drug Application) or DMF (Drug Master File) submissions require validated LC-MS/MS methods that quantify both the parent drug and its key metabolites, including the methyl ether metabolite, in plasma, urine, and fecal matrices. Acotiamide Methyl Ether-d9, as the stable isotope-labeled analog of the methyl ether metabolite (MW 473.63, +9 Da shift), enables metabolite-specific quantification with minimized matrix effect bias, supporting the ICH M10 bioanalytical method validation requirement that the internal standard 'closely mirrors the analyte's physicochemical and chromatographic behavior' [1]. The published metabolite identification study by Patel et al. (2017) characterized seven acotiamide metabolites in rat biosamples using UPLC-QTOF-MS, providing a validated analytical framework into which Acotiamide Methyl Ether-d9 can be integrated as a SIL-IS for the methyl ether channel [2].

Stability-Indicating Assay Development for Acotiamide Drug Product Quality Control

Quality control laboratories in pharmaceutical manufacturing require stability-indicating methods to monitor degradation products and process-related impurities in acotiamide drug substances and finished products. The UHPLC-ESI-QTOF-MS/MS method validated by Thummar et al. (2017) demonstrated the analytical capability to separate and characterize hydroxylated degradation products, hydrolytic degradation products, and a despropyl process-related impurity from acotiamide [1]. Acotiamide Methyl Ether-d9 can serve as an internal standard in these stability-indicating LC-MS workflows, particularly for tracking the methyl ether-related impurity (EP Impurity A) across batch release testing and long-term stability studies. Suppliers such as Clearsynth provide this compound with full Certificates of Analysis (COA) and regular re-testing to ensure ongoing quality compliance for regulated QC environments [2].

High-Sensitivity Metabolite Quantification in Preclinical Toxicology Studies

Preclinical toxicology programs, including those supporting first-in-human and Phase I clinical trial applications, require quantitative metabolite profiling in multiple biological matrices (plasma, urine, feces, and tissue homogenates) at low ng/mL concentrations. The published LC-MS/MS method for acotiamide in rat plasma achieved an LLOQ of 0.10 ng/mL using buspirone as a structural analog internal standard [1]. Replacing buspirone with Acotiamide Methyl Ether-d9—a true SIL-IS matched to the methyl ether metabolite—can further improve assay precision (%CV) and accuracy (%bias) by providing matched extraction recovery, matched ionization efficiency, and identical chromatographic retention time for the metabolite channel, consistent with the established principle that SIL-IS outperforms structural analog IS in quantitative bioanalysis [2]. The +9 Da mass shift ensures interference-free SRM transitions at low concentration levels where natural isotopic contribution from the unlabeled metabolite would otherwise compromise signal specificity .

Method Cross-Validation Between Parent Drug and Metabolite Bioanalytical Assays

Contract research organizations (CROs) and bioanalytical laboratories supporting multi-site clinical trials must cross-validate LC-MS/MS methods across different instruments, columns, and operators. Using a matched set of deuterated internal standards—Acotiamide-d6 for parent acotiamide quantification and Acotiamide Methyl Ether-d9 for methyl ether metabolite quantification—establishes a consistent internal standardization strategy across the analytical panel. This approach addresses the documented limitation of deuterated SIL-IS, where differential retention time between analyte and IS due to H/D isotope effects can produce variable ion suppression across different LC systems [1]. The methoxy-group deuteration strategy of Acotiamide Methyl Ether-d9 (three –OCD₃ groups) is expected to produce a smaller chromatographic retention shift than backbone-deuterated analogs, improving method ruggedness during cross-validation [2].

Quote Request

Request a Quote for Acotiamide Methyl Ether-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.